molecular formula C14H16BrNO2 B13905445 methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate

methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate

Cat. No.: B13905445
M. Wt: 310.19 g/mol
InChI Key: LFGNSSRFTBYVID-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the bromine atom in the indole ring and the ester functional group in the propanoate moiety makes this compound particularly interesting for research and industrial applications.

Preparation Methods

The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.

    Formation of the Ester: The brominated indole is then reacted with a suitable esterifying agent, such as methyl 2,2-dimethylpropanoate, under acidic or basic conditions to form the desired ester product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives.

    Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

    3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential anticancer and anti-inflammatory effects.

    5-Bromoindole: A simpler brominated indole that serves as a precursor for various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C14H16BrNO2/c1-14(2,13(17)18-3)7-9-8-16-12-5-4-10(15)6-11(9)12/h4-6,8,16H,7H2,1-3H3

InChI Key

LFGNSSRFTBYVID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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